

"2-Amino-2-(3-methoxyphenyl)acetic acid" CAS number and molecular structure

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Compound of Interest

Compound Name: 2-Amino-2-(3-methoxyphenyl)acetic acid

Cat. No.: B112952

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An In-Depth Technical Guide to 2-Amino-2-(3-methoxyphenyl)acetic acid

This technical guide provides a comprehensive overview of **2-Amino-2-(3-methoxyphenyl)acetic acid**, a non-proteinogenic amino acid. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical identity, physicochemical properties, and potential synthetic applications. Due to the limited availability of direct experimental data for this specific compound, this guide also references methodologies for closely related isomers to provide a practical framework for its synthesis and use.

Chemical Identity and Physicochemical Properties

2-Amino-2-(3-methoxyphenyl)acetic acid is a derivative of glycine featuring a methoxy-substituted phenyl ring at the alpha-carbon. This substitution imparts specific steric and electronic characteristics that make it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Data for **2-Amino-2-(3-methoxyphenyl)acetic acid**

Property	Value	Source
CAS Number	7314-43-4	[1]
Molecular Formula	C9H11NO3	[1]
Molecular Weight	181.19 g/mol	[1]
IUPAC Name	2-amino-2-(3-methoxyphenyl)acetic acid	[1]
Canonical SMILES	<chem>COC1=CC=CC(=C1)C(C(=O)O)N</chem>	[1]
InChI Key	UMKVNPOZWRHJPM-UHFFFAOYSA-N	[1]
Computed XLogP3	-1.7	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	3	[1]
Appearance	White to off-white solid (predicted)	
Solubility	Predicted to have limited solubility in water and higher solubility in polar organic solvents.	[2]

Note: Some properties, such as melting point, boiling point, and pKa, are not readily available in the scientific literature for this specific isomer.

Molecular Structure

The molecular structure of **2-Amino-2-(3-methoxyphenyl)acetic acid** is defined by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3-methoxyphenyl group. The structure can be represented by the SMILES string:

COC1=CC=CC(=C1)C(C(=O)O)N.^[1] Three-dimensional conformers and 2D structural images are available in chemical databases such as PubChem (CID 265441).^[1]

Experimental Protocols

While specific, validated experimental protocols for the meta-isomer are not widely published, established methods for the synthesis of the closely related ortho-isomer, 2-amino-2-(2-methoxyphenyl)acetic acid, can serve as a strong starting point. The following protocols are adapted from these methodologies.

The Strecker synthesis is a robust three-component reaction for preparing α -amino acids. It involves the reaction of an aldehyde with an amine and a cyanide source to form an α -aminonitrile, which is then hydrolyzed to the desired amino acid.

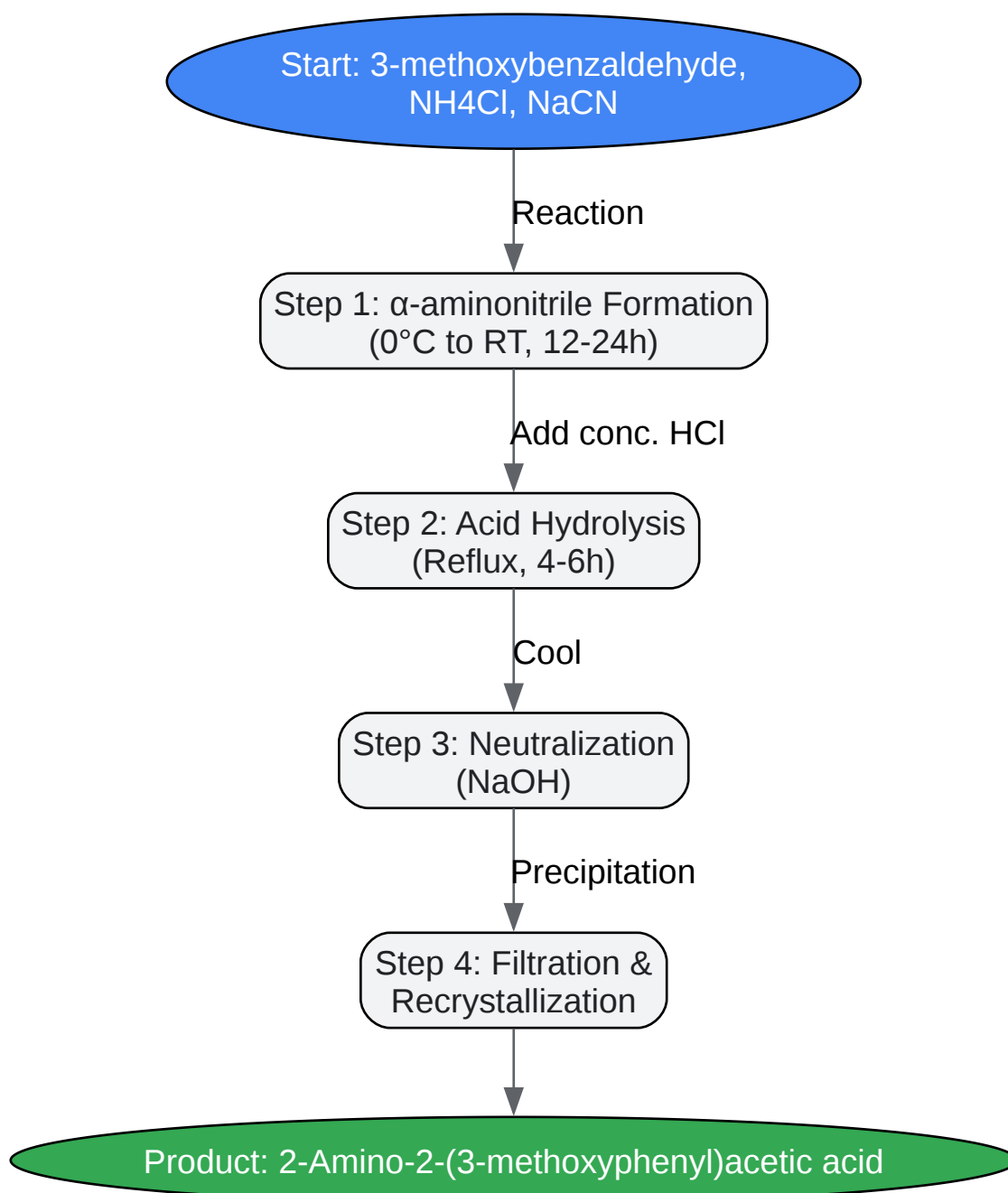
Materials:

- 3-methoxybenzaldehyde
- Ammonium chloride (NH4Cl)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Methanol (MeOH) and Water
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) for neutralization
- Diethyl ether or other suitable organic solvent for extraction
- Standard laboratory glassware

Procedure:

- Formation of α -aminonitrile:
 - In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde (1 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

- Cool the solution to 0-5 °C using an ice bath.
- Add sodium cyanide (1.2 eq) portion-wise while stirring vigorously, maintaining the low temperature.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding cold water and extract the product with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2-(3-methoxyphenyl)acetonitrile.
- Hydrolysis to Amino Acid:
 - To the crude α -aminonitrile, add a solution of concentrated hydrochloric acid.
 - Heat the mixture to reflux for 4-6 hours until hydrolysis is complete (monitor by TLC).
 - Cool the reaction mixture to room temperature.
 - Carefully neutralize the mixture with a sodium hydroxide solution to precipitate the amino acid.
 - Collect the solid product by filtration and wash with cold water.
 - Recrystallize the crude product from a suitable solvent (e.g., water/ethanol) for purification.



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Caption: Experimental workflow for the Strecker synthesis.

The incorporation of non-natural amino acids like **2-Amino-2-(3-methoxyphenyl)acetic acid** into peptide chains is a key strategy in drug discovery. The following Fmoc-based SPPS protocol is adapted for sterically hindered amino acids.

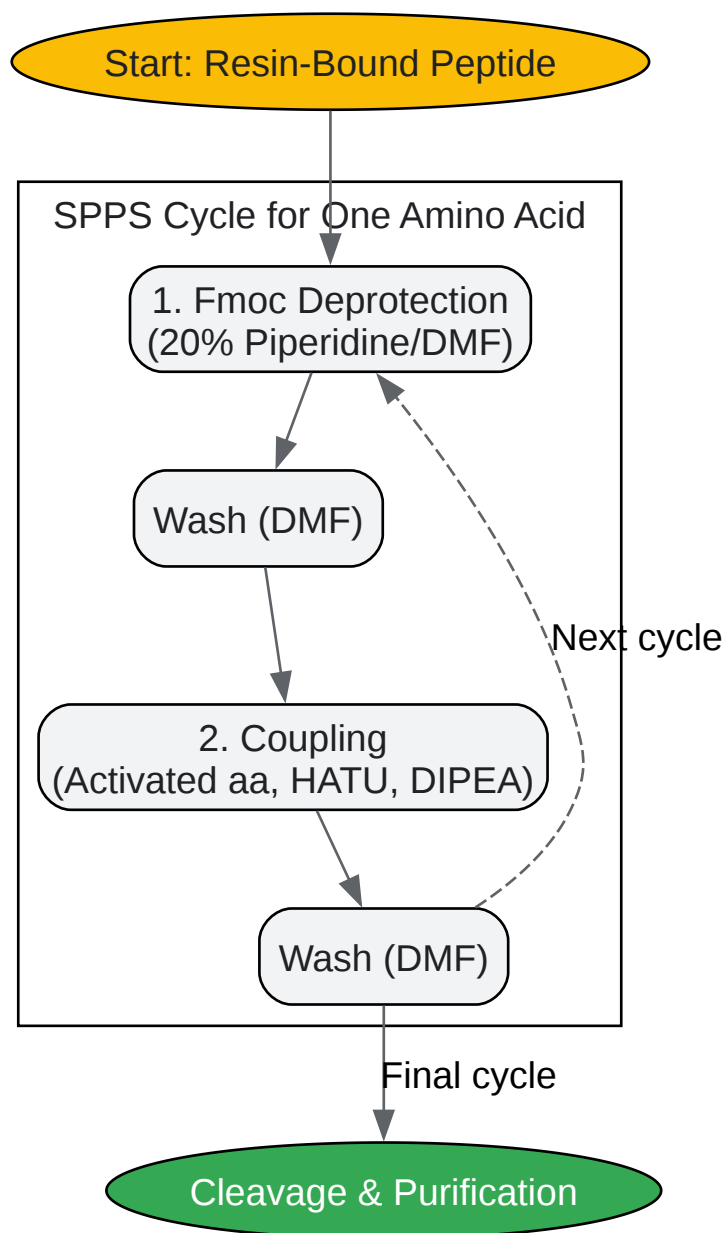
Materials:

- Fmoc-protected **2-Amino-2-(3-methoxyphenyl)acetic acid**
- Rink Amide or other suitable resin
- N,N-Dimethylformamide (DMF)
- Piperidine solution in DMF (20%)
- Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- SPPS reaction vessel

Procedure:

- Resin Preparation: Swell the resin in DMF for at least 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Amino Acid Activation: In a separate vial, pre-activate Fmoc-**2-Amino-2-(3-methoxyphenyl)acetic acid** (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.
- Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 2-4 hours. Due to potential steric hindrance from the methoxyphenyl group, a longer coupling time and a potent coupling reagent like HATU are recommended.
- Washing: After coupling, thoroughly wash the resin with DMF.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
- Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

- Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).



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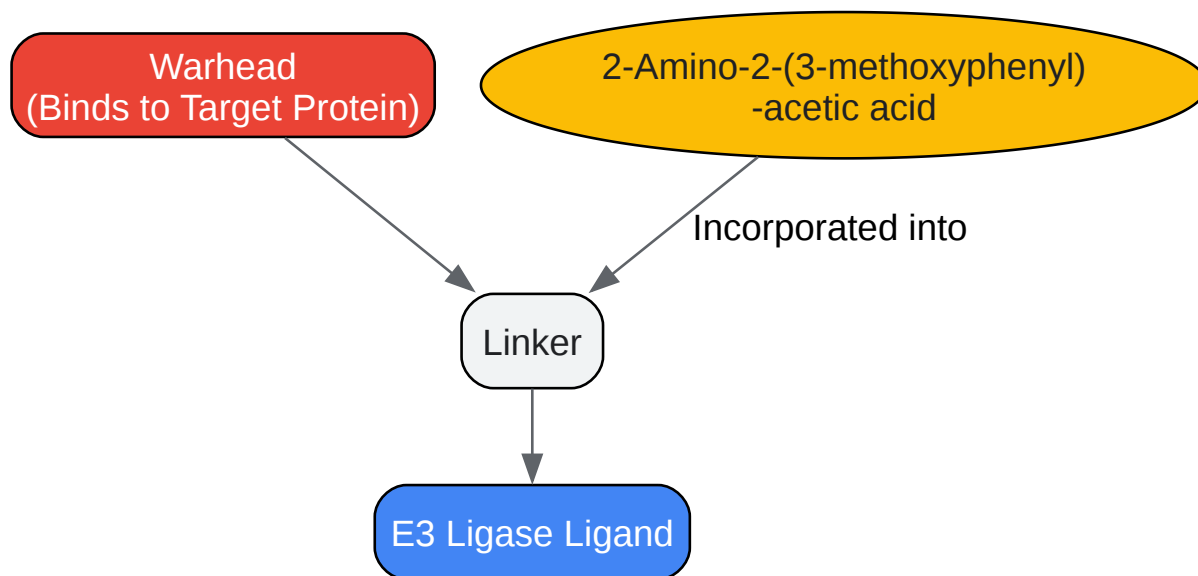
Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.

Applications in Drug Development

While direct applications of **2-Amino-2-(3-methoxyphenyl)acetic acid** are not extensively documented, its structure is analogous to other non-canonical amino acids used to enhance

the properties of therapeutic molecules.

- **Proteolysis Targeting Chimeras (PROTACs):** The related ortho-isomer is used as a component in the linkers of PROTACs.[3] The methoxyphenyl group can modulate physicochemical properties like solubility and cell permeability, which are critical for the efficacy of these heterobifunctional molecules.[3] The meta-isomer could similarly be explored as a linker component to fine-tune the length, rigidity, and vectoral properties necessary for forming a productive ternary complex between a target protein and an E3 ligase.
- **Antimicrobial Peptides (AMPs):** Incorporation of non-natural amino acids can enhance the proteolytic stability and modulate the hydrophobicity of AMPs.[4] The steric bulk of the methoxyphenyl group in **2-Amino-2-(3-methoxyphenyl)acetic acid** could protect the peptide backbone from enzymatic degradation, potentially increasing its in-vivo half-life.
- **Peptide Mimetics and Constrained Peptides:** As a sterically hindered amino acid, its incorporation can introduce conformational constraints into a peptide backbone. This is a common strategy to lock a peptide into a bioactive conformation, improving its binding affinity and selectivity for a specific biological target.



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Caption: Role as a building block in a PROTAC linker.

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